2,6-ジクロロナフタレン

概要

説明

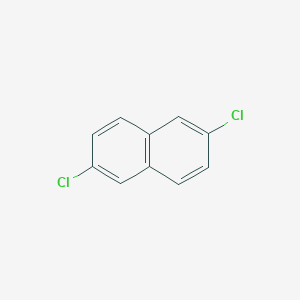

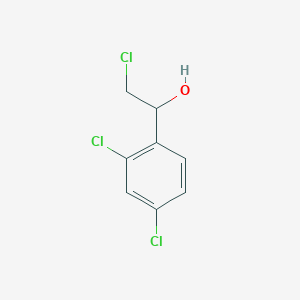

2,6-Dichloronaphthalene (2,6-DCN) is a highly reactive, aromatic, chlorinated hydrocarbon that is widely used in a variety of scientific and industrial applications. It is a colorless, crystalline solid with a distinct odor. 2,6-DCN is widely used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. It is also used in the manufacture of solvents, dyes, and other specialty chemicals. 2,6-DCN is a very versatile compound and has a wide range of applications in the fields of chemistry, biology, and medicine.

科学的研究の応用

1. 水溶性ナフタレンジイミド(NDI)の合成 2,6-ジクロロナフタレンジアンハイドライドのイミド化を含む2段階の合成アプローチによって、コアに電子求引性クロロ基と電子供与性アミノ置換基を有し、電子特性が異なる多数の水溶性ナフタレンジイミド(NDI)が合成された。 .

NDIの光学特性

これらの新しいドナー-アクセプターNDI色素は、500nmを超える吸収および発光極大を示し、酸性および中性のpH値で水性リン酸緩衝液中で最大39%の蛍光量子収率を示す。 .

生体アミンの比色検出

コアがジクロロ化されたNDI色素の高い反応性は、1級アミンと生体ジアミンであるプトレッシンおよびカダベリンの光学検出に使用できる。 .

4. コアアミノ置換基の光学特性への影響 研究では、コアアミノ置換基がこれらのNDIの光学特性に大きな影響を与えることが明らかになった。 アミノ置換基の残基の電子求引性が増加するにつれて、吸収および発光極大はより短波長シフトし、蛍光量子収率は著しく増加する。 .

市販性

Safety and Hazards

When handling 2,6-Dichloronaphthalene, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

作用機序

Target of Action

2,6-Dichloronaphthalene is a synthetic compound that has been shown to have a cytotoxic effect on leukemia cells . .

Mode of Action

The cytotoxic effect of 2,6-Dichloronaphthalene on leukemia cells may be related to its ability to generate reactive oxygen species (ROS) and hydrogen peroxide . This suggests that the compound might interact with cellular components in a way that leads to oxidative stress, which can cause damage to cells and potentially lead to cell death.

Result of Action

2,6-Dichloronaphthalene has been shown to have a cytotoxic effect on leukemia cells . This suggests that the compound may induce cell death in these cells, potentially through mechanisms related to oxidative stress.

生化学分析

Biochemical Properties

It is known that chlorinated naphthalenes can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and properties of the compound, including its size, shape, and electronic configuration .

Cellular Effects

These effects can include alterations in cell signaling pathways, changes in gene expression, and disruptions to cellular metabolism .

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

There is currently limited information available on the effects of different dosages of 2,6-Dichloronaphthalene in animal models .

Metabolic Pathways

The metabolic pathways involving 2,6-Dichloronaphthalene are not well-characterized .

特性

IUPAC Name |

2,6-dichloronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2/c11-9-3-1-7-5-10(12)4-2-8(7)6-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCFUHBHONRJFHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Cl)C=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50870932 | |

| Record name | 2,6-Dichloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2065-70-5 | |

| Record name | 2,6-Dichloronaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2065-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalene, 2,6-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002065705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, 2,6-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Dichloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichloronaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.528 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key properties of naphthalene diimides derived from 2,6-Dichloronaphthalene that make them interesting for research?

A1: Naphthalene diimides synthesized from 2,6-Dichloronaphthalene exhibit several attractive properties:

- Tunable Optical Properties: By modifying the core substituents, researchers can fine-tune the absorption and emission wavelengths of these dyes across the visible spectrum. [] This tunability makes them suitable for applications like fluorescent labeling and energy transfer studies.

- High Fluorescence Quantum Yields: Some derivatives, particularly those with alkylamino substitutions at the naphthalene core, display impressive fluorescence quantum yields of up to 60%. [] This strong fluorescence is valuable for imaging and sensing applications.

- Versatility: These dyes can be further functionalized, allowing for the creation of complex structures like bichromophoric compounds. [] This versatility opens doors for designing tailored molecules with specific functionalities.

Q2: How does the substitution of chlorine atoms in 2,6-Dichloronaphthalene with amines impact the optical properties of the resulting naphthalene diimide dyes?

A2: Replacing the chlorine atoms in 2,6-Dichloronaphthalene with amines significantly influences the dyes' optical characteristics:

- Bathochromic Shift: Amino-substituted naphthalene diimides generally exhibit a red-shift in their absorption maxima compared to their non-substituted counterparts. This shift is attributed to the electron-donating nature of the amine groups. []

- Fluorescence Enhancement: Introducing alkylamino substituents at the naphthalene core can dramatically enhance the fluorescence quantum yields, reaching up to 60%. [] This enhancement is likely due to increased electron delocalization and reduced non-radiative decay pathways.

Q3: Can you elaborate on the use of 2,6-Dichloronaphthalene-derived naphthalene diimides in FRET studies?

A3: The tunable absorption and emission properties of these dyes make them well-suited for Förster Resonance Energy Transfer (FRET) studies. [] Researchers have successfully demonstrated FRET using a bichromophoric compound containing a red and a blue naphthalene diimide, both derived from 2,6-Dichloronaphthalene. [] This example highlights the potential of these dyes as donor-acceptor pairs for studying molecular interactions and distances in biological systems.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (E)-6-[6-methoxy-4-(2-methoxyethoxymethoxy)-7-methyl-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate](/img/structure/B52867.png)